N-(2-sec-butylphenyl)-2-chloropropanamide
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Overview
Description
N-(2-sec-butylphenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a secondary butyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sec-butylphenyl)-2-chloropropanamide typically involves the reaction of 2-sec-butylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-sec-butylphenyl)-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The secondary butyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of ketones or alcohols.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
N-(2-sec-butylphenyl)-2-chloropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-sec-butylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-sec-Butylphenol: A structurally related compound with a hydroxyl group instead of the chloropropanamide moiety.
N-(2-sec-butylphenyl)-2,3,4,5,6-pentafluorobenzamide: Another amide derivative with a pentafluorobenzamide group.
Uniqueness
N-(2-sec-butylphenyl)-2-chloropropanamide is unique due to the presence of both a secondary butyl group and a chloropropanamide moiety, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-9(2)11-7-5-6-8-12(11)15-13(16)10(3)14/h5-10H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKTVLRJPSPMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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